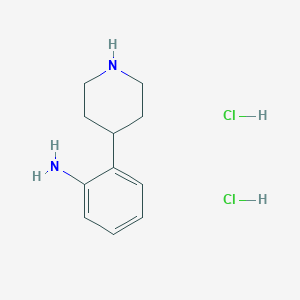
2-Piperidin-4-yl-phenylamine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of aniline and piperidine, both of which are significant in organic chemistry and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)aniline dihydrochloride typically involves the reaction of piperidine with aniline under specific conditions. One common method includes the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . Another approach involves the photochemical method for obtaining bicyclic piperidinones from dienes via intramolecular cycloaddition, followed by reduction to form piperidines .
Industrial Production Methods
Industrial production of 2-(Piperidin-4-yl)aniline dihydrochloride often involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Recrystallization is commonly used to purify the compound, ensuring it meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often use reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms. Substitution reactions can result in various substituted derivatives, depending on the functional groups introduced .
Scientific Research Applications
2-(Piperidin-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active compounds.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
2-(Piperidin-4-yl)aniline dihydrochloride can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)pyridine: This compound has a similar piperidine structure but differs in its functional groups.
4-(Piperidin-4-yl)benzamide: Another similar compound with a benzamide group instead of an aniline group.
N-(Piperidin-4-yl)benzamide derivatives: These compounds share the piperidine core but have different substituents.
The uniqueness of 2-(Piperidin-4-yl)aniline dihydrochloride lies in its specific combination of aniline and piperidine moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
920966-01-4 |
|---|---|
Molecular Formula |
C11H18Cl2N2 |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
2-piperidin-4-ylaniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8,12H2;2*1H |
InChI Key |
JCPNAYJWSYRIFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzylsulfanyl)methyl]-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354146.png)
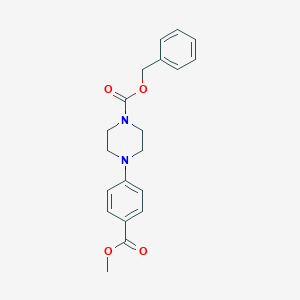
![(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B13354154.png)
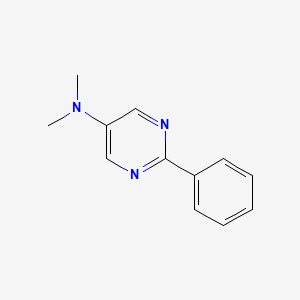

![3-{6-[(2,3-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354160.png)
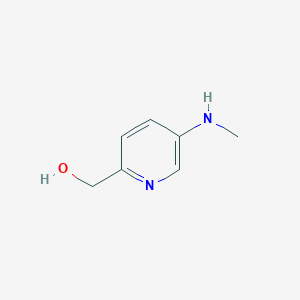
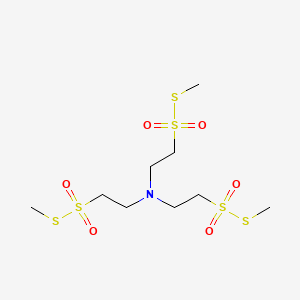
![4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13354177.png)
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)

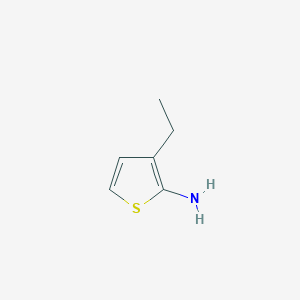

amino}benzoic acid](/img/structure/B13354212.png)
